Dibenzofuran-2,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran-2,8-diamine is an aromatic diamine compound derived from dibenzofuran Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzofuran-2,8-diamine can be synthesized through a multi-step process starting from dibenzofuran. One common method involves the nitration of dibenzofuran to form 2,8-dinitrodibenzofuran, which is then reduced to 2,8-diaminodibenzofuran using tin powder in acidic conditions . This method yields a high purity product through sublimation at 180°C under reduced pressure .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and sublimation, is common in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran-2,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin powder in acidic conditions is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, such as halogenated or nitrated compounds, which can further undergo reduction to form amino derivatives.
Scientific Research Applications
Dibenzofuran-2,8-diamine has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as polyamides and polyimides.
Materials Science: The compound is utilized in the development of advanced materials with high thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active compounds and pharmaceuticals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibenzofuran-2,8-diamine involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the amino groups.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
Dibenzofuran-2,8-diamine is unique due to the presence of amino groups at the 2 and 8 positions, which significantly alters its chemical properties and reactivity compared to its parent compound and other similar structures. This modification enhances its potential for polymerization and other chemical transformations, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
25295-66-3 |
---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dibenzofuran-2,8-diamine |
InChI |
InChI=1S/C12H10N2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H,13-14H2 |
InChI Key |
ITSSXHLMQLWFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(O2)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.